Z-8-テトラデセニルアセテート

概要

説明

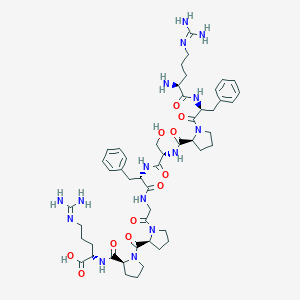

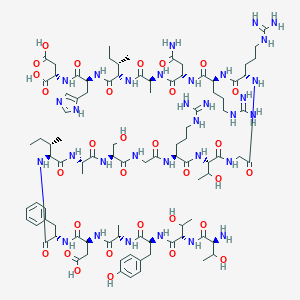

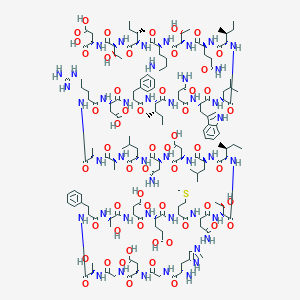

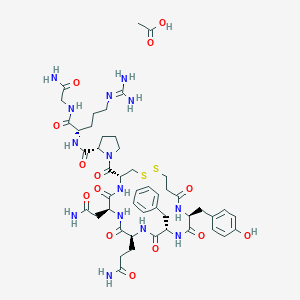

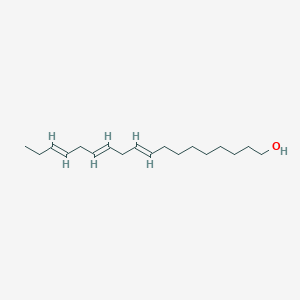

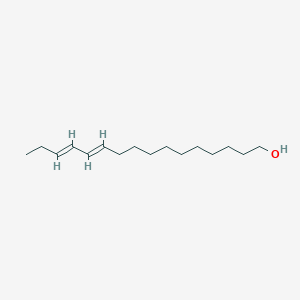

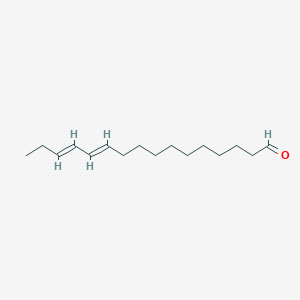

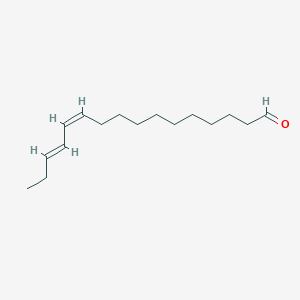

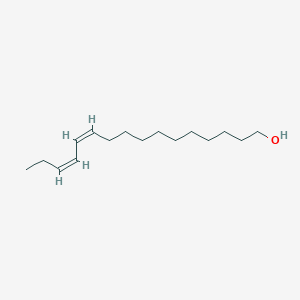

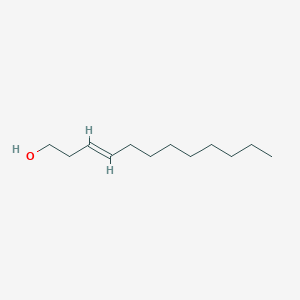

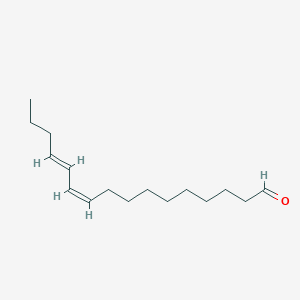

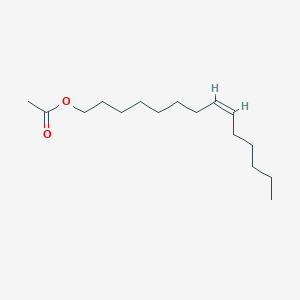

Z-8-Tetradecenyl acetate: is an organic compound with the molecular formula C₁₆H₃₀O₂. It is a type of acetate ester and is commonly used as a pheromone in various insect species. This compound is particularly significant in the field of chemical ecology and pest management due to its role in insect communication.

科学的研究の応用

Chemistry: Z-8-Tetradecenyl acetate is used as a model compound in studies of esterification and hydrolysis reactions. It is also employed in the synthesis of other complex organic molecules.

Biology: In biological research, this compound is used to study insect behavior and communication. It serves as a pheromone in various insect species, making it valuable in ecological and entomological studies .

Industry: In the agricultural industry, Z-8-Tetradecenyl acetate is used in pest management strategies. It is incorporated into pheromone traps to monitor and control pest populations, reducing the need for chemical pesticides .

作用機序

Target of Action

Z-8-Tetradecenyl acetate is a volatile substance that primarily targets various insects belonging to the Lepidoptera order . These insects include the tea tortrix moth (Hormona magnanima), blackhead fireworm (Rhopobota naevana), and leaf rollers (e.g., Adoxophyes orana) .

Mode of Action

Z-8-Tetradecenyl acetate functions as an insect attractant and mating disrupter . It interacts with the olfactory receptors of these insects, luring males and disrupting their mating patterns . The compound’s interaction with its targets leads to changes in the insects’ behavior, primarily affecting their mating activities .

Biochemical Pathways

The production of distinct pheromone blends in the sibling species is associated with the differential expression of two desaturase genes, deast5 and desat7 . These genes play a crucial role in the biosynthesis of Z-8-Tetradecenyl acetate . The compound’s action affects the insects’ olfactory communication pathways, leading to downstream effects on their mating behaviors .

Result of Action

The primary result of Z-8-Tetradecenyl acetate’s action is the disruption of mating patterns among targeted insects . By mimicking the insects’ sex pheromones, it attracts males and interferes with their ability to locate females, thereby reducing mating success .

生化学分析

Biochemical Properties

Z-8-Tetradecenyl acetate interacts with specific enzymes and proteins within the organism, triggering a series of biochemical reactions. For instance, in the brown-headed leafrollers (Ctenopseustis obliquana and C. herana), Z-8-Tetradecenyl acetate is produced via an unusual Δ5-desaturation of myristic acid .

Molecular Mechanism

Z-8-Tetradecenyl acetate exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. In the case of Ctenopseustis species, a specific desaturase enzyme, desat7, is involved in the biosynthesis of Z-8-Tetradecenyl acetate .

Dosage Effects in Animal Models

The effects of Z-8-Tetradecenyl acetate vary with different dosages in animal models. For instance, in field evaluations, male M. communis exhibited a dose-dependent response to this compound .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Z-8-Tetradecenyl acetate typically involves the esterification of Z-8-Tetradecen-1-ol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .

Industrial Production Methods: On an industrial scale, the production of Z-8-Tetradecenyl acetate may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or chromatography to obtain the desired purity of the compound .

化学反応の分析

Types of Reactions:

Oxidation: Z-8-Tetradecenyl acetate can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to Z-8-Tetradecen-1-ol using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products:

Oxidation: Z-8-Tetradecenal or Z-8-Tetradecenoic acid.

Reduction: Z-8-Tetradecen-1-ol.

Substitution: Various acetate derivatives depending on the nucleophile used.

類似化合物との比較

- Z-9-Tetradecenyl acetate

- E-8-Tetradecenyl acetate

- Z-11-Tetradecenyl acetate

Comparison: Z-8-Tetradecenyl acetate is unique in its specific double bond position and configuration, which determines its interaction with insect olfactory receptors. Compared to Z-9-Tetradecenyl acetate and E-8-Tetradecenyl acetate, Z-8-Tetradecenyl acetate has a distinct spatial arrangement that affects its binding affinity and efficacy as a pheromone .

特性

IUPAC Name |

[(Z)-tetradec-8-enyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h7-8H,3-6,9-15H2,1-2H3/b8-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZGHIFSDFDWSOD-FPLPWBNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\CCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35835-80-4 | |

| Record name | (Z)-8-Tetradecen-1-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological function of Z-8-tetradecenyl acetate and how does it interact with its target?

A1: Z-8-tetradecenyl acetate is a common sex pheromone component for various species of leafroller moths, including those in the genera Ctenopseustis and Planotortrix [, , ]. It functions by attracting conspecific males over long distances, facilitating mate finding and reproduction [, ]. Although the precise molecular targets remain unclear, research suggests that specialized pheromone receptors on male antennae are responsible for detecting and binding to Z-8-tetradecenyl acetate, initiating a signaling cascade that ultimately leads to behavioral responses like upwind flight towards the pheromone source [].

Q2: What is the role of Z-8-tetradecenyl acetate in mating disruption strategies for pest control?

A2: Z-8-tetradecenyl acetate, often in combination with other pheromone components, has been successfully employed for mating disruption of leafroller pests in fruit orchards [, ]. This approach involves saturating the environment with synthetic pheromones, confusing males and hindering their ability to locate females. This disrupts mating, reduces pest population densities, and minimizes the need for conventional insecticides [].

Q3: How does the structure of Z-8-tetradecenyl acetate influence its activity as a pheromone?

A3: The structure of Z-8-tetradecenyl acetate is crucial for its biological activity. It is characterized by a 14-carbon chain with a double bond at the 8th position (Z-configuration) and an acetate group at the end. Even minor structural variations, such as changes in double bond position or isomerism, can significantly impact its attractiveness to males [, ].

Q4: How does the biosynthesis of Z-8-tetradecenyl acetate occur in leafroller moths?

A4: Studies on Planotortrix excessana revealed that Z-8-tetradecenyl acetate biosynthesis involves Δ10 desaturation of palmitic acid, a common saturated fatty acid []. The resulting Z-10-hexadecenoate undergoes a two-carbon chain shortening to yield the precursor Z-8-tetradecenoate, which is then acetylated to produce Z-8-tetradecenyl acetate [].

Q5: Are there variations in pheromone composition, specifically the presence of Z-8-tetradecenyl acetate, within the same species of leafroller moths?

A5: Yes, research indicates that populations of the brownheaded leafroller, Ctenopseustis obliquana, exhibit variations in their pheromone composition []. This suggests potential for geographically distinct pheromone races within this species.

Q6: How do researchers identify and quantify Z-8-tetradecenyl acetate in pheromone extracts?

A6: Researchers utilize a combination of techniques, including gas chromatography coupled with mass spectrometry (GC-MS), to identify and quantify Z-8-tetradecenyl acetate in pheromone gland extracts from female moths [, ]. These methods provide detailed information on the chemical structure and relative abundance of different pheromone components.

Q7: What are the potential implications of pheromone variation for leafroller moth management?

A7: Understanding variations in pheromone composition is critical for developing effective mating disruption strategies [, ]. If different populations of a species utilize distinct pheromone blends, tailored approaches may be needed to target specific pest populations.

Q8: Are there other insect species that utilize Z-8-tetradecenyl acetate as a pheromone component?

A8: Yes, Z-8-tetradecenyl acetate has been identified as a sex pheromone component in other moth species, including Spilonota ocellana and Grapholita dimorpha, demonstrating its importance in the chemical communication systems of various lepidopteran insects [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。